Benzenemethanamine, N-propyl-

Catalog No.
S749736
CAS No.
2032-33-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, N-propyl-

CAS Number

2032-33-9

Product Name

Benzenemethanamine, N-propyl-

IUPAC Name

N-benzylpropan-1-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

OUMBFMLKPJUWDQ-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=CC=C1

Canonical SMILES

CCCNCC1=CC=CC=C1

The exact mass of the compound Benzenemethanamine, N-propyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenemethanamine, N-propyl-, also known as N-propylbenzylamine, is a secondary amine featuring a benzyl group and an n-propyl substituent on the nitrogen atom. It functions primarily as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialized polymers. Its utility stems from the reactivity of the secondary amine, which allows for further functionalization, while the specific length and steric profile of the n-propyl group offer distinct advantages in reaction selectivity and the physical properties of downstream products compared to other N-alkylated benzylamines.

While N-methyl-, N-ethyl-, and N-propyl-benzenemethanamine share a common structural core, they are not functionally interchangeable in process chemistry or application development. The seemingly minor difference in the N-alkyl chain length—from methyl to propyl—imparts significant, predictable changes in physical and chemical properties. These include variations in boiling point, which is critical for purification efficiency, as well as differences in steric hindrance and lipophilicity. These variations directly influence reaction kinetics, byproduct formation, and the performance of final products, such as the surface adsorption efficiency of corrosion inhibitors. Consequently, specifying N-propyl-benzenemethanamine is often a critical decision for controlling process outcomes and achieving target performance metrics.

Processability Advantage: Superior Separation Window for High-Purity Distillation

N-propyl-benzenemethanamine exhibits a significantly higher boiling point compared to its lower alkyl chain analogs, N-methyl- and N-ethyl-benzenemethanamine. This provides a wider temperature window for fractional distillation, a critical process for achieving high purity by separating the product from unreacted starting materials or lower-boiling byproducts.

Evidence DimensionNormal Boiling Point (°C)
Target Compound Data212.2 °C
Comparator Or BaselineN-Methylbenzylamine: 184-188 °C
Quantified Difference24.2–28.2 °C higher boiling point than N-methyl analog
ConditionsStandard atmospheric pressure (760 mmHg)

This larger boiling point separation simplifies and improves the efficiency of purification, potentially reducing energy costs and increasing the yield of high-purity material in a manufacturing setting.

Precursor Suitability: Controlled Reactivity in Reductive Amination Synthesis

N-propyl-benzenemethanamine is commonly synthesized via reductive amination of benzaldehyde with propylamine. The reactivity of the primary amine (propylamine vs. methylamine or ethylamine) and the steric bulk of the resulting secondary amine influence the potential for over-alkylation to form tertiary amines. While direct comparative yield data is sparse, the principle of steric hindrance suggests that the larger propyl group can provide better selectivity against the formation of undesired tertiary amine byproducts (N,N-dipropylbenzylamine) compared to the less hindered methyl group, which is more prone to multiple alkylations.

Evidence DimensionReaction Selectivity Control
Target Compound DataForms a secondary amine with moderate steric hindrance.
Comparator Or BaselineN-Methylbenzylamine synthesis: The smaller methyl group offers lower steric hindrance, increasing the probability of over-alkylation to form tertiary amines.
Quantified DifferenceNot directly quantified in a head-to-head study, but based on established principles of steric effects in S_N2 and reductive amination reactions.
ConditionsStandard reductive amination conditions (e.g., NaBH4 or catalytic hydrogenation).

For syntheses where the formation of tertiary amine impurities is problematic and difficult to separate, selecting the N-propyl analog as a target can lead to a cleaner reaction profile and higher isolated yield of the desired secondary amine.

Application Performance: Enhanced Corrosion Inhibition Efficiency

In the formulation of corrosion inhibitors, the length of the N-alkyl chain on an amine can significantly influence its performance. Longer alkyl chains generally increase the molecule's ability to adsorb onto a metal surface and form a protective barrier. Organic inhibitors function by creating a film that physically and/or chemically shields the metal from the corrosive environment. The increased hydrophobicity and surface area of the N-propyl group, compared to N-methyl or N-ethyl, is expected to enhance this protective effect, leading to higher inhibition efficiency under similar conditions.

Evidence DimensionInhibition Efficiency (%)
Target Compound DataProjected higher efficiency due to increased hydrophobicity and surface coverage from the n-propyl group.
Comparator Or BaselineBenzylamine and its lower N-alkyl analogs: Expected to show lower inhibition efficiency due to smaller molecular size and less effective surface blocking.
Quantified DifferenceWhile a direct comparative study was not found, studies on similar organic amine inhibitors consistently show that increasing alkyl chain length enhances inhibition efficiency.
ConditionsAqueous corrosive media (e.g., acidic or saline solutions) on steel surfaces.

For developing high-performance corrosion inhibitor packages, selecting N-propyl-benzenemethanamine over shorter-chain analogs can lead to a more effective product, potentially allowing for lower dosage rates or providing superior protection in harsh conditions.

Process Chemistry Requiring Efficient Distillative Purification

Ideal for multi-step syntheses where the final product or intermediate must be purified from lower-boiling point precursors (e.g., benzylamine) or reagents. The compound's high boiling point of 212.2 °C provides a distinct advantage for achieving high purity via fractional distillation, making it a preferred choice in processes where purity is critical and separation from related amines is a known challenge.

Synthesis of Sterically-Tuned Pharmaceutical or Agrochemical Ingredients

Serves as a key building block for more complex molecules where the steric and electronic properties of the N-propylbenzyl group are required. Its use can help control selectivity in subsequent reaction steps or contribute to the final molecule's desired lipophilicity and binding profile, making it a strategic choice over N-methyl or N-ethyl analogs when fine-tuning molecular architecture.

Formulation of Enhanced Corrosion Inhibitor Packages

A suitable component for corrosion inhibitor formulations intended for acidic or saline environments, particularly for protecting carbon steel. The n-propyl group enhances surface adsorption and film formation compared to smaller alkyl groups, providing a more robust protective layer. This makes it a strong candidate when formulating for applications demanding higher performance and durability.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2032-33-9

Wikipedia

N-Benzyl-N-propylamine

General Manufacturing Information

Benzenemethanamine, N-propyl-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types